molecular formula C11H26N2S2 B8619129 N,N-diethylcarbamodithioate;triethylazanium

N,N-diethylcarbamodithioate;triethylazanium

Cat. No. B8619129
M. Wt: 250.5 g/mol
InChI Key: FMXKDAXGTICXRP-UHFFFAOYSA-N
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Patent
US09302274B2

Procedure details

Preparation of triethylammonium salt of diethyl dithiocarbamate is as follows: 76 grams (1 mole) carbon disulfide and 101 grams (1 mole) triethylamine are mixed at 10° C. under nitrogen. To the mixture is added in slowly 80.5 grams (1.1 mole) diethylamine drop wise and maintain the temperature below 30° C. Then the mixture is heated to 50° C. for 1 hour. The solution is then stripped out under vacuum to remove the excess amine and for the removal of low volatiles to obtain final product. The acid number (normally below 30) is measured to check the acidity. The product purity (ranging between 85-95%) is measured by LC-MS and NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Quantity
101 g
Type
reactant
Reaction Step Two
Quantity
80.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH+:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].[CH3:8][CH2:9][N:10]([C:13]([SH:15])=[S:14])[CH2:11][CH3:12].C(=S)=S.C(N(CC)CC)C.C(NCC)C>>[CH2:9]([N:10]([CH2:11][CH3:12])[C:13](=[S:14])[S-:15])[CH3:8].[CH2:1]([NH+:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[NH+](CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)C(=S)S
Step Two
Name
Quantity
76 g
Type
reactant
Smiles
C(=S)=S
Name
Quantity
101 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
80.5 g
Type
reactant
Smiles
C(C)NCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintain the temperature below 30° C
CUSTOM
Type
CUSTOM
Details
to remove the excess amine
CUSTOM
Type
CUSTOM
Details
for the removal of low volatiles

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C([S-])=S)CC.C(C)[NH+](CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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